Ethyl 5-fluoro-4-methylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-fluoro-4-methylpicolinate is a fluorinated pyridine derivative. It is a compound of interest in various fields of chemistry and industry due to its unique structural properties and potential applications. The presence of both fluorine and methyl groups on the pyridine ring enhances its chemical reactivity and stability, making it a valuable compound for further chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-methylpicolinate typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent .
Industrial Production Methods: For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of readily available starting materials and efficient reaction conditions is crucial. For example, the preparation of 6-ethyl-5-fluoro-4-chloropyrimidine involves the use of potassium fluoride and thionyl chloride, which can be adapted for the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-fluoro-4-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-fluoro-4-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of Ethyl 5-fluoro-4-methylpicolinate involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-fluoro-4-methoxypicolinate: Similar in structure but with a methoxy group instead of a methyl group.
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit unique biological activities.
Picolinic Acid Derivatives: These compounds are used in herbicides and have similar structural features.
Uniqueness: Ethyl 5-fluoro-4-methylpicolinate stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and stability. The presence of both fluorine and methyl groups makes it a versatile intermediate for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C9H10FNO2 |
---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
ethyl 5-fluoro-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
PGXAVSHISXXUMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=C(C(=C1)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.